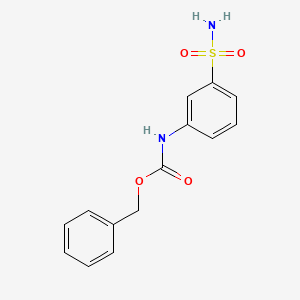
benzyl N-(3-sulfamoylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(3-sulfamoylphenyl)carbamate is a chemical compound with a molecular weight of 306.3 g/mol . It is a versatile building block used in various chemical syntheses and research applications. This compound is characterized by the presence of a benzyl group, a sulfamoylphenyl group, and a carbamate linkage, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-sulfamoylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-aminobenzenesulfonamide under basic conditions. The reaction proceeds as follows:
Starting Materials: Benzyl chloroformate and 3-aminobenzenesulfonamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The benzyl chloroformate is added dropwise to a solution of 3-aminobenzenesulfonamide in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: The major products formed are the substituted benzyl derivatives.
Hydrolysis: The major products are 3-aminobenzenesulfonamide and benzyl alcohol.
Oxidation: The major products are oxidized derivatives of the sulfamoyl group.
Reduction: The major products are reduced derivatives of the sulfamoyl group.
Scientific Research Applications
Benzyl N-(3-sulfamoylphenyl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl N-(3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxypropyl group instead of a sulfamoyl group.
Benzyl N-(3-chlorophenyl)carbamate: Similar in structure but with a chlorophenyl group instead of a sulfamoyl group.
Benzyl N-(3-aminophenyl)carbamate: Similar in structure but with an aminophenyl group instead of a sulfamoyl group.
Uniqueness
Benzyl N-(3-sulfamoylphenyl)carbamate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. The sulfamoyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
benzyl N-(3-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-4-7-12(9-13)16-14(17)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
InChI Key |
FEOQPJNJSBVYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















